2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine is the monoamine neurotransmitter system . This compound has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine .
Mode of Action
This compound interacts with its targets by binding to the receptors of these neurotransmitters, potentially altering their activity . Its potential as a 5-HT2A receptor agonist has also been studied .
Biochemical Pathways
It is known that the compound can influence the monoamine neurotransmitter system, which plays a crucial role in regulating mood, anxiety, and cognitive function .
Result of Action
Its interaction with the monoamine neurotransmitter system suggests it may have effects on mood, anxiety, and cognitive function .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions due to the presence of the trifluoromethyl group .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of certain genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethyl group plays a significant role in its binding affinity and specificity towards target biomolecules. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the levels of different metabolites within the cell, thereby influencing the overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The presence of the trifluoromethyl group may enhance its transport efficiency and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[4-(trifluoromethyl)phenyl]acetaldehyde or 2-[4-(trifluoromethyl)phenyl]acetone.
Reduction: Formation of this compound from the nitroalkene intermediate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group and a hydroxyl group attached to a benzoic acid ring.
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group and a hydroxyl group attached to a phenylboronic acid ring.
Uniqueness
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it particularly useful in proteomics research . The presence of the trifluoromethyl group enhances its stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYRZCFIBXSFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390883 | |
Record name | 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-02-3 | |
Record name | 2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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